molecular formula C16H15N3O5 B11560866 4-Methoxy-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide

4-Methoxy-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11560866
M. Wt: 329.31 g/mol
InChI Key: ULKGRZQSKITGFK-LICLKQGHSA-N
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Description

4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in various fields of research, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 2-methoxy-5-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Chemical Reactions Analysis

4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. In biological systems, it may interact with enzymes or DNA, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives such as:

These comparisons highlight the unique properties of 4-Methoxy-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide, such as its specific functional groups that contribute to its diverse applications.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

4-methoxy-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15N3O5/c1-23-14-6-3-11(4-7-14)16(20)18-17-10-12-9-13(19(21)22)5-8-15(12)24-2/h3-10H,1-2H3,(H,18,20)/b17-10+

InChI Key

ULKGRZQSKITGFK-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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